molecular formula C21H31N3O4 B13147542 7-Benzyl10-tert-butyl2,7,10-triazaspiro[4.6]undecane-7,10-dicarboxylate

7-Benzyl10-tert-butyl2,7,10-triazaspiro[4.6]undecane-7,10-dicarboxylate

Cat. No.: B13147542
M. Wt: 389.5 g/mol
InChI Key: NCLKKBPEWSLQQA-UHFFFAOYSA-N
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Description

2,7,10-Triazaspiro[46]undecane-7,10-dicarboxylicacid,7-(1,1-dimethylethyl)10-(phenylmethyl)ester is a complex heterocyclic compound It is characterized by its unique spiro structure, which includes three nitrogen atoms and two carboxylic acid ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,10-Triazaspiro[4.6]undecane-7,10-dicarboxylicacid,7-(1,1-dimethylethyl)10-(phenylmethyl)ester typically involves multi-step organic reactions. One common method involves the reaction of a suitable amine with a spirocyclic ketone, followed by esterification. The reaction conditions often require the use of solvents such as dichloromethane (DCM) and methanol (MeOH), and may involve chromatography for purification .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2,7,10-Triazaspiro[4.6]undecane-7,10-dicarboxylicacid,7-(1,1-dimethylethyl)10-(phenylmethyl)ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Mechanism of Action

The mechanism by which 2,7,10-Triazaspiro[4.6]undecane-7,10-dicarboxylicacid,7-(1,1-dimethylethyl)10-(phenylmethyl)ester exerts its effects often involves binding to specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved can vary depending on the specific application, but often include key signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7,10-Triazaspiro[4.6]undecane-7,10-dicarboxylicacid,7-(1,1-dimethylethyl)10-(phenylmethyl)ester is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

Molecular Formula

C21H31N3O4

Molecular Weight

389.5 g/mol

IUPAC Name

7-O-benzyl 10-O-tert-butyl 2,7,10-triazaspiro[4.6]undecane-7,10-dicarboxylate

InChI

InChI=1S/C21H31N3O4/c1-20(2,3)28-19(26)24-12-11-23(15-21(16-24)9-10-22-14-21)18(25)27-13-17-7-5-4-6-8-17/h4-8,22H,9-16H2,1-3H3

InChI Key

NCLKKBPEWSLQQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC2(C1)CCNC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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